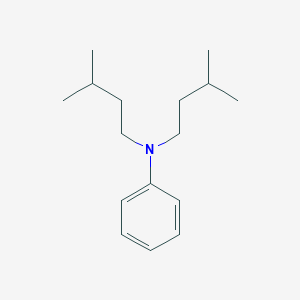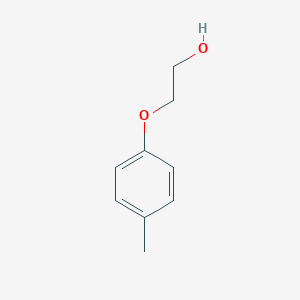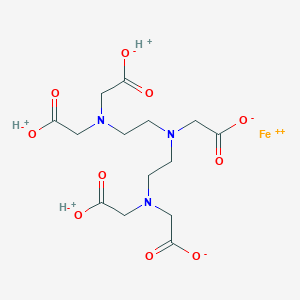![molecular formula C18H30O6 B085447 7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane CAS No. 182-01-4](/img/structure/B85447.png)
7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane, commonly known as HAST, is a cyclic ether compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. HAST has been synthesized using different methods and has shown promising results in scientific research.
Applications De Recherche Scientifique
HAST has been studied for its potential applications in different scientific fields. In the field of material science, HAST has been used in the synthesis of new polymers and as a template for the formation of metal-organic frameworks. In the field of analytical chemistry, HAST has been used as a stationary phase in gas chromatography, where it has shown high selectivity and efficiency in the separation of different compounds. HAST has also been studied for its potential applications in drug delivery systems, where it has shown promising results in the controlled release of drugs.
Mécanisme D'action
The mechanism of action of HAST is not fully understood, but it is believed to interact with different molecules through hydrogen bonding and electrostatic interactions. HAST has a rigid and bulky structure, which allows it to form stable complexes with different molecules.
Effets Biochimiques Et Physiologiques
HAST has shown low toxicity and has been found to be biocompatible with different cell lines. In vitro studies have shown that HAST can interact with different biomolecules, including proteins, nucleic acids, and lipids. HAST has also been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
HAST has several advantages for lab experiments, including its high yield in synthesis, stability, and low toxicity. However, HAST has some limitations, including its high cost and limited availability. HAST is also sensitive to moisture and air, which can affect its stability and properties.
Orientations Futures
There are several future directions for the study of HAST. One potential direction is the synthesis of new derivatives of HAST with different functional groups, which can expand its potential applications. Another direction is the study of the interaction of HAST with different biomolecules, which can provide insights into its mechanism of action and potential applications in drug delivery systems. Additionally, the study of HAST in different environments, such as in vivo studies, can provide further understanding of its biochemical and physiological effects.
Méthodes De Synthèse
HAST can be synthesized using different methods, including the reaction of 1,4,7,10,13,16-hexaoxacyclooctadecane with 1,8-dibromooctane in the presence of potassium carbonate. The reaction yields HAST as a white solid with a high yield. Other methods include the reaction of 1,4,7,10,13,16-hexaoxacyclooctadecane with 1,8-dibromo-3,6-dioxaoctane in the presence of cesium carbonate or the reaction of 1,4,7,10,13,16-hexaoxacyclooctadecane with 1,8-dibromo-3,6-dioxaoctane in the presence of sodium hydride.
Propriétés
Numéro CAS |
182-01-4 |
|---|---|
Nom du produit |
7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane |
Formule moléculaire |
C18H30O6 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
7,8,15,16,23,24-hexaoxatrispiro[5.2.59.2.517.26]tetracosane |
InChI |
InChI=1S/C18H30O6/c1-4-10-16(11-5-1)19-21-17(12-6-2-7-13-17)23-24-18(22-20-16)14-8-3-9-15-18/h1-15H2 |
Clé InChI |
JRYHDZOSVUAAJC-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OOC3(CCCCC3)OOC4(CCCCC4)OO2 |
SMILES canonique |
C1CCC2(CC1)OOC3(CCCCC3)OOC4(CCCCC4)OO2 |
Autres numéros CAS |
182-01-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



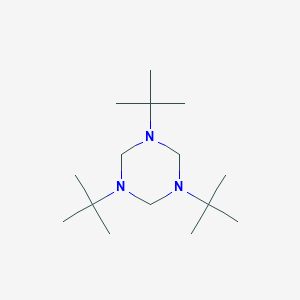
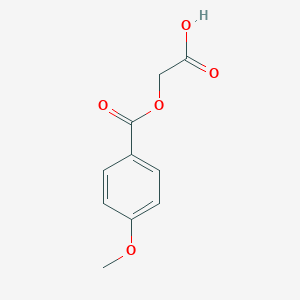

![3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione](/img/structure/B85370.png)
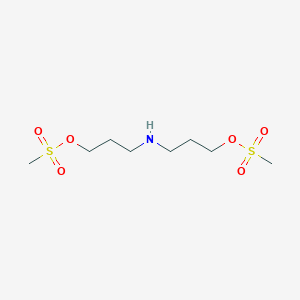

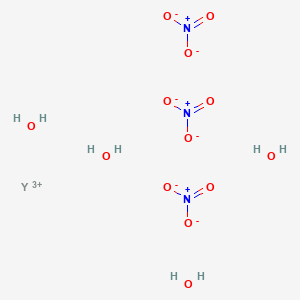
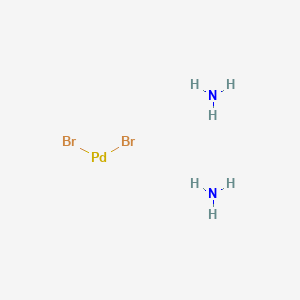
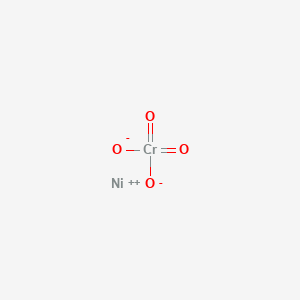
![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)
